(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
CAS No.:
Cat. No.: VC16568261
Molecular Formula: C25H27N2O6-
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N2O6- |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
| Standard InChI | InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1 |
| Standard InChI Key | QXTDDEUDYKMSQN-OAQYLSRUSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Stereochemical Analysis
Core Piperazine Framework
The molecule’s foundation is a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. Piperazine derivatives are valued for their conformational flexibility, which allows interactions with biological targets such as enzymes and receptors. The (2R) configuration at the second carbon introduces chirality, a critical feature for enantioselective synthesis and biological activity .
Protective Group Architecture
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Fmoc Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety at position 1 provides base-labile protection, enabling selective deprotection under mild alkaline conditions (e.g., piperidine).
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Boc Group: The tert-butoxycarbonyl group at position 4 offers acid-labile protection, removable via trifluoroacetic acid (TFA) . This orthogonal protection strategy allows sequential modifications during solid-phase peptide synthesis (SPPS).
Carboxylate Functionality
The carboxylate group at position 2 enhances solubility in polar solvents and facilitates conjugation to resins or other amino acid residues during peptide elongation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 209593-18-0 | |
| IUPAC Name | (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 452.5 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCN(C@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synthesis and Manufacturing
Stepwise Protection Strategy
Synthesis typically begins with (R)-piperazine-2-carboxylic acid. Sequential protection involves:
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Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under inert atmosphere.
-
Fmoc Protection: Treatment with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base.
Purification and Yield Optimization
Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, critical for pharmaceutical applications. Yield improvements focus on minimizing racemization during carboxylate activation, often through the use of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate, THF, 0°C | 85% | 90% |
| Fmoc | Fmoc-Cl, DMF, DIPEA, rt | 78% | 95% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in DMF (50 mg/mL) and DMSO (30 mg/mL) but is poorly soluble in water (<1 mg/mL) . Stability studies indicate a 6-month shelf life at -20°C under anhydrous conditions.
Spectroscopic Characterization
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NMR: -NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 7.89 (fluorenyl aromatic protons), δ 4.21 (Fmoc CH2), δ 1.43 (Boc tert-butyl) .
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IR: Strong carbonyl stretches at 1720 cm⁻¹ (Boc) and 1695 cm⁻¹ (Fmoc) .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The dual protection strategy enables iterative deprotection:
-
Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, exposing the amine for coupling.
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Boc Retention: The acid-stable Boc group remains intact during TFA-mediated resin cleavage.
Peptidomimetic Design
The compound’s rigid piperazine core mimics peptide β-turns, facilitating the development of protease-resistant therapeutics. Recent studies highlight its use in G protein-coupled receptor (GPCR) ligands targeting neurological disorders .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | -20°C | |
| Protective Equipment | Gloves, goggles, lab coat | |
| Disposal | Incineration |
Research Frontiers and Challenges
Automated Synthesis Platforms
Integration into robotic SPPS systems requires optimization of coupling kinetics, particularly for sterically hindered residues .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains is being explored to enhance bioavailability for anticancer peptide conjugates.
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